3-Bromophenylglyoxal hydrate
Overview
Description
3-Bromophenylglyoxal hydrate is a chemical compound with the molecular formula C8H7BrO3. It is a derivative of phenylglyoxal, where a bromine atom is substituted at the third position of the phenyl ring. This compound is known for its applications in various fields, including chemistry and biology, due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromophenylglyoxal hydrate can be synthesized through several methods. One common approach involves the bromination of phenylglyoxal. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the third position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, concentration, and reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromobenzoic acid.
Reduction: 3-Bromophenylglycol.
Substitution: Various substituted phenylglyoxal derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromophenylglyoxal hydrate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromophenylglyoxal hydrate involves its reactivity with nucleophiles. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various biochemical assays and studies.
Comparison with Similar Compounds
Phenylglyoxal: Lacks the bromine substitution, making it less reactive in certain contexts.
4-Bromophenylglyoxal: Bromine is substituted at the fourth position, leading to different reactivity and properties.
2-Bromophenylglyoxal: Bromine is substituted at the second position, affecting its chemical behavior.
Uniqueness: 3-Bromophenylglyoxal hydrate is unique due to the specific positioning of the bromine atom, which influences its reactivity and makes it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-(3-bromophenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHAAODAJAWMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555498 | |
Record name | (3-Bromophenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106134-16-1 | |
Record name | (3-Bromophenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90555498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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